Dinitrostilbene
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Overview
Description
Dinitrostilbene is an organic compound belonging to the stilbene family, characterized by the presence of two nitro groups attached to the stilbene backbone. Stilbenes are compounds with a 1,2-diphenylethene structure and are known for their diverse applications in various fields, including pharmaceuticals, materials science, and dyes .
Preparation Methods
The synthesis of dinitrostilbene typically involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid. This intermediate is then oxidized using sodium hypochlorite to yield the disodium salt of 4,4’-dinitrostilbene-2,2’-disulfonic acid . Industrial production methods often involve modifications to improve yield and reduce reaction times, such as using diethylene glycol instead of water .
Chemical Reactions Analysis
Dinitrostilbene undergoes various chemical reactions, including:
Scientific Research Applications
Dinitrostilbene and its derivatives have significant applications in scientific research:
Chemistry: Used as intermediates in the synthesis of triazinyl fluorescent brighteners.
Biology: Investigated for their potential antimicrobial and anticancer properties.
Medicine: Employed in the production of drugs like carbamazepine, an anticonvulsant used to treat epilepsy.
Industry: Utilized in the manufacture of textile dyes and optical brighteners.
Mechanism of Action
The mechanism of action of dinitrostilbene involves its interaction with molecular targets and pathways. For instance, the reduction of nitro groups to amino groups can lead to the formation of compounds with optical brightening properties. The compound’s ability to undergo electron transfer reactions and selective hydrogenation also plays a crucial role in its chemical behavior .
Comparison with Similar Compounds
Dinitrostilbene can be compared with other similar compounds in the stilbene family:
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Used in the treatment of resistant hematology malignancies and diabetes.
Combretastatin A-4: Acts as a vascular disrupting agent with antimitotic properties.
This compound is unique due to its specific applications in the production of dyes and optical brighteners, as well as its role as an intermediate in the synthesis of various important compounds .
Properties
IUPAC Name |
(1,2-dinitro-2-phenylethenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQCAROZAAHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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